Methyl 2-(3-bromopyridin-4-yl)acetate is an organic compound with the chemical formula C₈H₈BrNO₂. While the specific details of its synthesis might be proprietary information for certain companies selling it, the general process involves the reaction of 3-bromopyridine-4-carboxylic acid with methanol in the presence of an appropriate catalyst [].
Methyl 2-(3-bromopyridin-4-yl)acetate is a chemical compound with the molecular formula CHBrNO and a molecular weight of 232.06 g/mol. This compound features a brominated pyridine ring, which contributes to its unique chemical properties. The presence of the acetate group enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in organic synthesis. The compound is identified by its CAS number 162615-12-5 and has been cataloged in various chemical databases, including PubChem and Sigma-Aldrich .
These reactions highlight the compound's utility as a building block in synthetic organic chemistry.
Preliminary studies indicate that Methyl 2-(3-bromopyridin-4-yl)acetate exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been noted to inhibit CYP1A2, which is involved in drug metabolism . This property suggests potential applications in pharmacology and toxicology, although further research is needed to fully understand its biological effects.
Methyl 2-(3-bromopyridin-4-yl)acetate can be synthesized through several methods:
These methods provide flexibility depending on available starting materials and desired yields.
Methyl 2-(3-bromopyridin-4-yl)acetate finds applications in various fields:
Interaction studies involving Methyl 2-(3-bromopyridin-4-yl)acetate have shown that it can interact with biological macromolecules, particularly proteins involved in drug metabolism. Its ability to inhibit cytochrome P450 enzymes suggests that it could alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in drug formulation and therapeutic use .
Several compounds share structural similarities with Methyl 2-(3-bromopyridin-4-yl)acetate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 | 0.77 | Contains a methylnicotinate structure |
3-Bromo-5-pyridine carboxylic acid | 20826-04-4 | 0.77 | Carboxylic acid functionality |
Ethyl 5-bromo-2-methylnicotinate | 129477-21-0 | 0.74 | Different positioning of bromine |
Methyl 2-(pyridin-4-yl)acetate | 29800-89-3 | 0.77 | Lacks bromination, simpler structure |
Methyl 2-(3-bromopyridin-4-yl)acetate stands out due to its specific bromination pattern and functional groups that allow diverse chemical reactivity compared to its analogs.
Irritant